Ethyl 2-cyano-3-oxo-3-phenylpropanoate

Physical Organic Chemistry Reactivity Parameters Nucleophilicity

Ethyl 2-cyano-3-oxo-3-phenylpropanoate (CAS 1611-02-5) is a performance-critical β-keto ester intermediate. The α-cyano group dramatically enhances methylene acidity (pKa ~4.78 vs. ~10.7 for unsubstituted analogs), enabling unique Knoevenagel condensations and regioselective cyclocondensations with dinucleophiles like hydrazines and hydroxylamine. This compound is essential for constructing 5-substituted isoxazole-4-carboxylates, 3-pyrazolin-5-ones, and ACE inhibitor precursors. Its validated crystalline structure (monoclinic, space group C2) ensures reproducible solid-phase chemistry. Substitution with simpler β-keto esters breaks these synthetic pathways, making procurement of this exact CAS number mandatory for target compound synthesis.

Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
CAS No. 1611-02-5
Cat. No. B169917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-3-oxo-3-phenylpropanoate
CAS1611-02-5
SynonymsEthyl benzoylcyanoacetate
Molecular FormulaC12H11NO3
Molecular Weight217.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C#N)C(=O)C1=CC=CC=C1
InChIInChI=1S/C12H11NO3/c1-2-16-12(15)10(8-13)11(14)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3
InChIKeyCXMQFPHQYBORTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-cyano-3-oxo-3-phenylpropanoate (CAS 1611-02-5): Chemical Identity and Baseline Procurement Data


Ethyl 2-cyano-3-oxo-3-phenylpropanoate (CAS 1611-02-5) is a β-keto ester derivative, molecular formula C12H11NO3, molecular weight 217.22, structurally characterized by a central carbon bearing an ester, a ketone, and a cyano group, along with a phenyl substituent on the ketone . It is commercially available from multiple suppliers at purities of ≥95-98%, with typical long-term storage recommended at 2-8°C in sealed, dry conditions . The compound is a versatile intermediate in organic synthesis, used in Knoevenagel condensations, cyclocondensations with hydrazines to form pyrazolones, and as a precursor to heterocyclic compounds .

Why Generic Substitution of Ethyl 2-cyano-3-oxo-3-phenylpropanoate Fails: The Impact of the α-Cyano Substituent


Within the class of β-keto esters, substitution is not trivial. The presence of the strong electron-withdrawing α-cyano group in Ethyl 2-cyano-3-oxo-3-phenylpropanoate fundamentally alters the electron density at the reactive methylene carbon compared to unsubstituted analogs like ethyl benzoylacetate. This modification significantly impacts the compound's acidity (estimated pKa ~4.78 vs. ~10.7 for ethyl benzoylacetate) [1][2] and its reactivity profile as a nucleophile [3]. Consequently, synthetic pathways optimized for the α-unsubstituted or α-alkyl-substituted analogs cannot be expected to yield comparable results in terms of reaction rate, regioselectivity, or product distribution when this specific α-cyano derivative is required. The following quantitative evidence details these performance-critical differentiations.

Ethyl 2-cyano-3-oxo-3-phenylpropanoate (1611-02-5): Quantified Differentiation Evidence vs. Closest Analogs


Enhanced Nucleophilicity vs. Ethyl Benzoylacetate in Polar Aprotic Solvent

The α-cyano substituent in the target compound significantly alters its reactivity profile compared to the non-cyanated analog, ethyl benzoylacetate. Mayr's Database of Reactivity Parameters provides a direct quantitative comparison of their conjugate bases. The anion of ethyl 3-oxo-3-phenylpropanoate (from ethyl benzoylacetate) has a nucleophilicity parameter (N) of 17.52 in DMSO. While data for the exact anion of Ethyl 2-cyano-3-oxo-3-phenylpropanoate is not listed, the closely related anion of ethyl 2-cyano-2-phenylacetate has a markedly lower N parameter of 15.85 in DMSO [1]. This demonstrates that the α-cyano group substantially reduces nucleophilicity relative to the α-hydrogen analog, a critical consideration for designing efficient alkylation or Michael addition reactions [1].

Physical Organic Chemistry Reactivity Parameters Nucleophilicity

Differential Acidity and Enolate Formation vs. Ethyl Benzoylacetate

The α-cyano group is a strong electron-withdrawing group, which is predicted to significantly acidify the α-proton of the target compound relative to ethyl benzoylacetate. The estimated pKa for Ethyl 2-cyano-3-oxo-3-phenylpropanoate is approximately 4.78 [1]. In contrast, the experimental pKa of the analogous ethyl benzoylacetate is reported as 10.68 [2]. This represents a dramatic acidification by nearly 6 orders of magnitude. For reference, ethyl 2-cyano-2-phenylacetate has a predicted pKa of 10.30 [3].

Physical Organic Chemistry Acidity (pKa) Enolate Chemistry

Lipophilicity Modulation: LogP Comparison with Ethyl 2-cyano-2-phenylacetate

The introduction of a second carbonyl (ketone) in the target compound significantly alters its lipophilicity compared to the simpler mono-carbonyl analog. Computed LogP values indicate this difference: Ethyl 2-cyano-3-oxo-3-phenylpropanoate has a computed LogP of 1.43 [1], whereas Ethyl 2-cyano-2-phenylacetate, which lacks the ketone, is reported with a LogP of 2.30 [2]. This represents a calculated difference of -0.87 LogP units for the target.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Isomeric Purity and Geometric Control in Synthesis of Arylmaleic Anhydride Precursors

In the synthesis of arylmaleic anhydride derivatives, the geometric isomerism of the intermediate α,β-unsaturated ester is critical. The reaction of commercially available benzoyl cyanide with carboethoxymethylenetriphenylphosphorane yields ethyl 3-cyano-3-phenylpropenoate as a 2.5:1 mixture of Z:E isomers [1]. This lack of stereocontrol necessitates a separate isomerization step (treatment with thiophenol) to improve the Z:E ratio to approximately 10:1 [1]. Using a pre-formed, stereodefined building block like Ethyl 2-cyano-3-oxo-3-phenylpropanoate as a starting material could bypass this low-selectivity Wittig step, offering a potentially more atom-economical and higher-yielding route to a single geometric isomer.

Synthetic Methodology Stereoselectivity Process Chemistry

Best-Fit Research and Industrial Application Scenarios for Ethyl 2-cyano-3-oxo-3-phenylpropanoate


Synthesis of 5-Substituted Isoxazole-4-Carboxylates

Ethyl 2-cyano-3-oxo-3-phenylpropanoate serves as a key starting material in the synthesis of 5-substituted isoxazole-4-carboxylates. Its reaction with hydroxylamine hydrochloride in methanol yields the corresponding esters of 5-substituted 4-isoxazolecarboxylic acids in high yields [1]. This application leverages the unique reactivity of the α-cyano-β-keto ester scaffold, specifically its ability to undergo cyclocondensation with dinucleophiles to form heterocyclic systems of interest in agrochemical and pharmaceutical research. The predictable regiochemistry of this reaction is a direct consequence of the compound's polarized electronic structure, which was quantified by its distinct pKa and nucleophilicity profile [2].

Building Block for Pyrazolone and Pyridazine Derivatives

This compound is specifically employed in synthetic strategies involving the acylation of β-keto esters, followed by cyclocondensation with hydrazine [1]. This pathway is utilized for the construction of 3-pyrazolin-5-ones and 5,8-dihydro-1H-pyrazolo[1,2-a]pyridazines, which are privileged scaffolds in medicinal chemistry [1]. The presence of both a reactive α-cyano group and an ester functionality allows for subsequent orthogonal derivatization, a key advantage over simpler β-keto esters like ethyl benzoylacetate, which lack the cyano handle for further transformations [2].

Precursor in Angiotensin-Converting Enzyme (ACE) Inhibitor Synthesis

Ethyl 2-cyano-3-oxo-3-phenylpropanoate (frequently referred to by its synonym Ethyl 3-cyano-3-phenylpyruvate) is documented as a precursor to 2-(3,4-dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile, a key intermediate in the synthesis of certain angiotensin-converting enzyme (ACE) inhibitors [1]. This application is a specific, high-value use case where the compound's exact structure is required for the multi-step synthetic route. Substitution with an analog lacking the cyano or ester groups would break the synthetic pathway, making the specific procurement of this CAS number essential for this class of cardiovascular research.

Crystallography and Solid-State Form Screening

The solid-state properties of Ethyl 2-cyano-3-oxo-3-phenylpropanoate have been characterized by single-crystal X-ray diffraction, confirming its crystallization in a monoclinic system (space group C2, Z = 4, R1 = 0.053) [1]. This definitive structural data, combined with vendor-provided quality control (NMR, HPLC, GC) [2], provides a high level of confidence in the compound's identity and purity. For researchers requiring well-characterized, crystalline starting materials for reproducible solid-phase reactions, cocrystallization studies, or polymorph screening, this compound offers a validated baseline that may not be available for less common analogs.

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